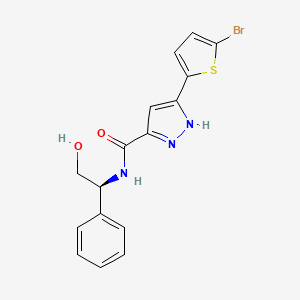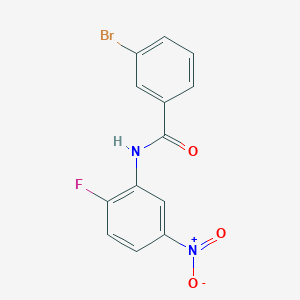![molecular formula C17H20N4O B11024515 N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B11024515.png)
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a complex organic compound with a fascinating structure. Let’s break it down:
Benzimidazole Ring: The compound contains a benzimidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms.
Ethyl Group: Attached to the benzimidazole ring is an ethyl group (C2H5), which provides flexibility and functionalization.
2,5-Dimethylpyrrole: The other part of the compound features a 2,5-dimethylpyrrole ring, contributing to its overall structure.
準備方法
The synthetic routes for N-[2-(1H-benzimidazol-1-yl)ethyl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide involve several steps. While I don’t have specific data on this exact compound, I can provide a general outline:
Benzimidazole Synthesis: Start by synthesizing the benzimidazole ring. Common methods include condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Ethyl Group Addition: Introduce the ethyl group using standard organic reactions (e.g., alkylation).
Pyrrole Ring Formation: Prepare the 2,5-dimethylpyrrole ring through cyclization reactions.
Final Assembly: Combine the benzimidazole and pyrrole moieties to form the target compound.
化学反応の分析
Oxidation/Reduction: The compound may undergo oxidation or reduction reactions at specific functional groups.
Substitution: Substitution reactions can occur at the benzimidazole nitrogen or other sites.
Reagents and Conditions: Specific reagents and conditions depend on the reaction type and desired modifications.
Major Products: The major products would be derivatives with altered functional groups.
科学的研究の応用
Medicine: Investigate its pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory effects.
Chemistry: Use it as a building block for more complex molecules.
Industry: Explore its use in materials science or catalysis.
作用機序
- この化合物の作用機序は、特定の分子標的(例:酵素、受容体)または経路との相互作用を伴う可能性があります。
- その正確な作用機序を解明するには、さらなる研究が必要です。
6. 類似の化合物との比較
独自性: この化合物を関連する構造から際立たせるものを強調します。
類似の化合物: 同様の特徴を持つ他のベンゾイミダゾールベースの化合物を挙げます。
類似化合物との比較
Uniqueness: Highlight what sets this compound apart from related structures.
Similar Compounds: Mention other benzimidazole-based compounds with similar features.
特性
分子式 |
C17H20N4O |
|---|---|
分子量 |
296.37 g/mol |
IUPAC名 |
N-[2-(benzimidazol-1-yl)ethyl]-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C17H20N4O/c1-13-7-8-14(2)21(13)11-17(22)18-9-10-20-12-19-15-5-3-4-6-16(15)20/h3-8,12H,9-11H2,1-2H3,(H,18,22) |
InChIキー |
OJEJBUFOECXOIM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(N1CC(=O)NCCN2C=NC3=CC=CC=C32)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


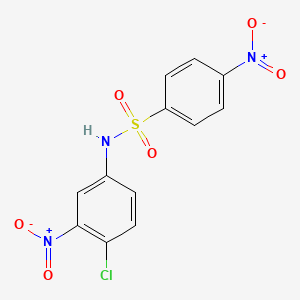
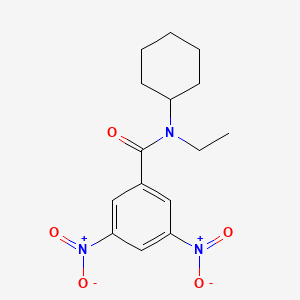
![2-[acetyl(3-methylbutyl)amino]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11024454.png)

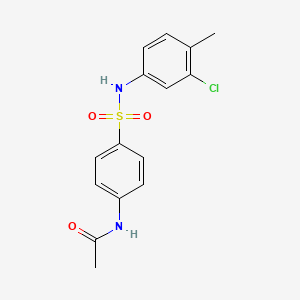
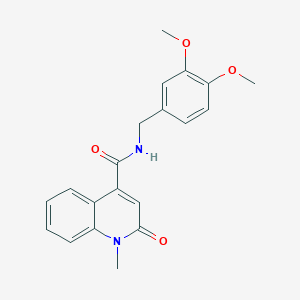
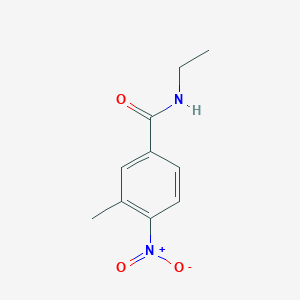
![N-(2,5-dimethylphenyl)-1-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11024487.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11024497.png)
![N,N-dimethyl-4-[(2-methyl-5-phenyl-1,3-thiazol-4-yl)carbonyl]piperazine-1-sulfonamide](/img/structure/B11024498.png)
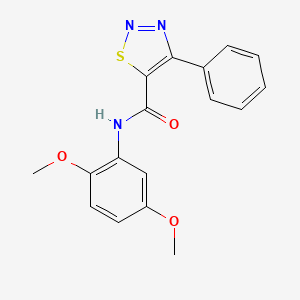
methanone](/img/structure/B11024505.png)
